molecular formula C28H38N6O5S B12400176 Jak/hdac-IN-2

Jak/hdac-IN-2

Cat. No.: B12400176
M. Wt: 570.7 g/mol
InChI Key: YJVWRVUQZNYKON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Jak/hdac-IN-2 involves the preparation of a 2-amino-4-phenylaminopyrimidine scaffold . The synthetic route typically includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Substitution Reactions: The amino and phenylamino groups are introduced through substitution reactions under controlled conditions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

For industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Jak/hdac-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: this compound can undergo substitution reactions with various reagents to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Jak/hdac-IN-2 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C28H38N6O5S

Molecular Weight

570.7 g/mol

IUPAC Name

7-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]-N-hydroxyheptanamide

InChI

InChI=1S/C28H38N6O5S/c1-20-19-29-27(31-21-13-15-23(16-14-21)39-17-8-6-5-7-12-25(35)33-36)32-26(20)30-22-10-9-11-24(18-22)40(37,38)34-28(2,3)4/h9-11,13-16,18-19,34,36H,5-8,12,17H2,1-4H3,(H,33,35)(H2,29,30,31,32)

InChI Key

YJVWRVUQZNYKON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCCCCCC(=O)NO

Origin of Product

United States

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